N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]propyl]acetamide
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Overview
Description
N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]propyl]acetamide is a complex organic compound belonging to the class of pyrrolo[2,3-d]pyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]propyl]acetamide typically involves multiple steps. One common method includes the condensation of 5,6-dimethyl-2-phenylpyrrolo[2,3-d]pyrimidine with an appropriate amine under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]propyl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles in the presence of a base like sodium hydroxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines .
Scientific Research Applications
N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]propyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its role in inhibiting protein kinases, which are involved in cell signaling pathways.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates
Mechanism of Action
The compound exerts its effects primarily by inhibiting protein kinase B (Akt). It binds to the ATP-binding site of Akt, preventing its activation and subsequent phosphorylation of downstream targets. This inhibition disrupts cell signaling pathways involved in cell growth, survival, and metabolism, making it a potential anti-cancer agent .
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds also inhibit protein kinase B but differ in their structural components and selectivity.
N-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives: These compounds are similar in structure but may have different biological activities and targets.
Uniqueness
N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]propyl]acetamide is unique due to its specific structural configuration, which provides high selectivity and potency in inhibiting protein kinase B. This makes it a promising candidate for further development in cancer therapy .
Properties
Molecular Formula |
C19H23N5O |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]propyl]acetamide |
InChI |
InChI=1S/C19H23N5O/c1-11(10-20-14(4)25)21-18-16-12(2)13(3)22-19(16)24-17(23-18)15-8-6-5-7-9-15/h5-9,11H,10H2,1-4H3,(H,20,25)(H2,21,22,23,24) |
InChI Key |
CUPJNQDPJZMTEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=C1C(=NC(=N2)C3=CC=CC=C3)NC(C)CNC(=O)C)C |
Origin of Product |
United States |
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